3β,20-Dihydroxy-5α-pregnan-11-one

Purity specification Melting point Optical rotation

3β,20-Dihydroxy-5α-pregnan-11-one (CAS 906335-65-7) is a synthetic pregnane steroid derivative characterized by a 5α-reduced A/B ring junction, hydroxyl groups at the 3β and 20β positions, and a ketone at the C11 position. With a molecular formula of C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol, this compound belongs to the class of 11-oxygenated C21 steroids.

Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49
CAS No. 906335-65-7
Cat. No. B1144435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3β,20-Dihydroxy-5α-pregnan-11-one
CAS906335-65-7
Molecular FormulaC₂₁H₃₄O₃
Molecular Weight334.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3β,20-Dihydroxy-5α-pregnan-11-one (CAS 906335-65-7): A Synthetic 5α-Reduced, 11-Oxo Pregnane Steroid for Specialized Neurosteroid and Steroidogenic Pathway Research


3β,20-Dihydroxy-5α-pregnan-11-one (CAS 906335-65-7) is a synthetic pregnane steroid derivative characterized by a 5α-reduced A/B ring junction, hydroxyl groups at the 3β and 20β positions, and a ketone at the C11 position . With a molecular formula of C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol, this compound belongs to the class of 11-oxygenated C21 steroids [1]. It is commercially available as a purified research standard (≥95% purity) and is hypothesized to function as a potential intermediate in the 11-oxygenated backdoor pathway to androgens . The compound's distinct stereochemical signature—specifically the combination of 3β-hydroxy, 20β-hydroxy, and 11-oxo moieties on a 5α-pregnane scaffold—places it at the intersection of neurosteroid pharmacology and steroidogenic enzyme research.

Why 3β,20-Dihydroxy-5α-pregnan-11-one Cannot Be Simply Substituted by Other Pregnane Neurosteroids or Androgen Precursors


Attempting to substitute 3β,20-dihydroxy-5α-pregnan-11-one with structurally similar pregnane steroids—such as isopregnanolone (3β-hydroxy-5α-pregnan-20-one, lacking both 11-oxo and 20-hydroxy), allopregnanolone (3α-hydroxy-5α-pregnan-20-one, differing in C3 stereochemistry and lacking 11-oxo), or 5β-epimers—is scientifically unjustified due to profound differences in receptor pharmacology and metabolic fate. The C3 hydroxyl stereochemistry (3β vs. 3α) is a critical determinant of GABAA receptor activity, with 3β-hydroxy steroids acting as noncompetitive antagonists whereas 3α-hydroxy steroids are positive allosteric modulators [1]. The presence of the 11-oxo group fundamentally alters the compound's role in steroidogenic pathways, enabling participation in 11-oxygenated androgen biosynthesis that is inaccessible to non-11-oxygenated analogs [2]. Furthermore, the 5α-configuration confers distinct metabolic stability and receptor interaction profiles compared to 5β-epimers. The quantitative evidence below demonstrates that each structural feature contributes uniquely to the compound's functional identity, making simplistic substitution scientifically invalid for research applications.

Quantitative Differentiation Evidence: 3β,20-Dihydroxy-5α-pregnan-11-one vs. Closest Structural Analogs


Physicochemical Identity and Purity: Melting Point, Optical Rotation, and Vendor-Specified Quality Metrics

3β,20-Dihydroxy-5α-pregnan-11-one is supplied as a chromatographically homogeneous (TLC) research standard with a reported melting point of 213–215°C and a specific optical rotation of +40.5° . In comparison, the 5β-epimer (3α,20α-dihydroxy-5β-pregnan-11-one) exhibits a melting point of 233–235°C , reflecting the different crystal packing energetics conferred by the A/B ring junction configuration. The 11-oxo-absent analog 3β,20β-dihydroxy-5α-pregnane (UC1011) lacks published melting point characterization in common vendor catalogs, limiting its immediate utility as a characterized reference standard for quantitative analytical method development [1]. These defined physicochemical constants enable unambiguous identity verification and purity assessment in procurement and analytical workflows.

Purity specification Melting point Optical rotation Quality control Steroid characterization

GABAA Receptor Pharmacology: 3β-Hydroxy Configuration Confers Noncompetitive Antagonism Distinct from 3α-Hydroxy Positive Modulators

The 3β-hydroxy configuration of 3β,20-dihydroxy-5α-pregnan-11-one places it within the class of 3β-hydroxypregnane steroids that act as noncompetitive GABAA receptor antagonists, functionally similar to pregnenolone sulfate [1]. In whole-cell patch clamp recordings from cultured hippocampal neurons, 3β-hydroxysteroids (exemplified by 3β5βTHDOC at 10 μM) co-applied with GABA significantly inhibited responses to ≥15 μM GABA, whereas 3α-hydroxysteroids (exemplified by 3α5αP at 500 nM) potentiated GABA-evoked currents [1]. This is in stark contrast to the 3α-epimer alphaxalone (3α-hydroxy-5α-pregnane-11,20-dione), which enhances GABAA receptor-mediated currents with an EC50 of 2.2 μM in recombinant α1β2γ2 receptors expressed in Xenopus oocytes [2]. While direct electrophysiological data for 3β,20-dihydroxy-5α-pregnan-11-one at the GABAA receptor are not yet published, the well-established class-level SAR dictates that the 3β-OH stereochemistry will confer antagonist rather than agonist character at the neurosteroid binding site. The additional 11-oxo and 20β-hydroxy substituents may further modulate binding affinity and efficacy relative to simpler 3β-hydroxy pregnanes such as isopregnanolone, which inhibits allopregnanolone (1 μM)-induced Cl⁻ flux with an IC50 of 12.25 μM [3].

GABAA receptor Neurosteroid antagonist 3β-hydroxy steroid Noncompetitive inhibition Electrophysiology

11-Oxo Functional Group: Access to 11-Oxygenated Steroid Backdoor Pathway Research Not Achievable with Non-11-Oxygenated Analogs

The presence of the 11-oxo group on 3β,20-dihydroxy-5α-pregnan-11-one is a critical structural feature that distinguishes it from non-11-oxygenated pregnane analogs such as 3β,20β-dihydroxy-5α-pregnane (UC1011) and isopregnanolone. This compound is hypothesized to serve as a potential intermediate in the 11-oxygenated backdoor pathway to androgens , a biosynthetic route that generates bioactive 11-ketoandrogens (11-ketotestosterone, 11-ketodihydrotestosterone) without proceeding through conventional Δ4-androstenedione or testosterone intermediates [1]. The 11-oxo moiety is also present in endogenously detected urinary metabolites such as 3α,20α-dihydroxy-5α-pregnan-11-one, which has been identified as a 21-deoxy metabolite of corticosterone and quantified in patients with 17α-hydroxylase deficiency, where 21-dehydroxylated corticosterone metabolites accounted for approximately 40% of total steroids excreted [2]. In contrast, UC1011, which lacks the 11-oxo group, has been characterized solely as a GABAA receptor modulating steroid antagonist (GAMSA) without known relevance to 11-oxygenated steroid biosynthesis [3]. This bifurcation in research utility—neurosteroid pharmacology vs. steroidogenic pathway investigation—is dictated entirely by the C11 oxidation state.

11-oxygenated androgens Backdoor pathway Steroidogenesis 11-ketoandrogens CYP11A1

Reduced Lipophilicity Compared to 3β-Hydroxy-5α-pregnan-20-one: Implications for Solubility, Formulation, and Pharmacokinetic Studies

The predicted octanol-water partition coefficient (LogP) for 3β,20-dihydroxy-5α-pregnan-11-one is 2.86 [1], which is substantially lower than the experimentally measured LogP of 4.595 for isopregnanolone (3β-hydroxy-5α-pregnan-20-one) [2]. This approximately 1.7 LogP unit reduction (representing a ~50-fold decrease in octanol-water partition ratio) is attributable to the introduction of the polar 20β-hydroxy group and the electron-withdrawing 11-oxo ketone, both of which increase hydrogen-bonding capacity and reduce overall hydrophobicity relative to the mono-hydroxylated isopregnanolone. The predicted water solubility for 3β,20-dihydroxy-5α-pregnan-11-one is 0.047 g/L [1], which, while still limited, exceeds the predicted solubility of more lipophilic 3β-hydroxy pregnane analogs lacking the additional C20 hydroxyl and C11 oxo functionalities. This differential lipophilicity has direct consequences for in vitro assay design, particularly regarding solvent compatibility (DMSO vs. aqueous buffer), non-specific binding to plasticware in electrophysiology experiments, and potential for differential brain penetration in in vivo neurosteroid studies.

Lipophilicity LogP Water solubility Physicochemical properties Drug discovery

Stereochemical Purity: Defined 5α,3β,20β Configuration Ensures Reproducibility Across Receptor Pharmacology and Enzyme Studies

3β,20-Dihydroxy-5α-pregnan-11-one is commercially supplied with a defined specific optical rotation of +40.5° , which provides a direct, quantitative metric for verifying stereochemical integrity—a parameter that is critical given the opposing pharmacological effects of 3α vs. 3β epimers at GABAA receptors [1]. The 5α-reduced A/B ring junction differentiates this compound from 5β-pregnane analogs, where the cis-fused ring system produces a bent steroid backbone with different receptor binding geometries and metabolic processing [2]. While the 5β-epimer 3α,20α-dihydroxy-5β-pregnan-11-one has been detected as an endogenous urinary metabolite [2], it is not commercially available as a characterized reference standard with defined optical rotation, limiting its use in quantitative analytical workflows. The TLC homogeneity certification provided for 3β,20-dihydroxy-5α-pregnan-11-one offers additional quality assurance that chromatographically co-eluting epimeric impurities are below detectable levels, which is essential for studies where stereochemical purity directly determines functional outcome.

Stereochemistry Chiral purity 5α-reduction Optical rotation Epimer differentiation

Primary Application Scenarios for 3β,20-Dihydroxy-5α-pregnan-11-one Based on Quantitative Differentiation Evidence


GABAA Receptor Antagonist Pharmacology: Stereochemically Defined Tool Compound for Dissecting 3β-Hydroxy Neurosteroid Mechanisms

Based on the well-established class-level evidence that 3β-hydroxypregnane steroids function as noncompetitive GABAA receptor antagonists [1], 3β,20-dihydroxy-5α-pregnan-11-one serves as a structurally defined tool compound for investigating the neurosteroid antagonist binding site. Its defined stereochemistry (3β-OH, 5α-H, 20β-OH), verified by specific optical rotation (+40.5°) and TLC homogeneity , ensures that observed pharmacological effects are attributable to the intended molecular structure rather than epimeric contaminants. Researchers comparing the antagonist potency of this compound against the well-characterized isopregnanolone (IC50 12.25 μM for inhibition of allopregnanolone-induced Cl⁻ flux) [2] can investigate the contribution of the 11-oxo and 20β-hydroxy substituents to binding affinity and selectivity at specific GABAA receptor subtypes. The compound's reduced lipophilicity (predicted LogP 2.86) [3] relative to isopregnanolone (LogP 4.595) [4] further facilitates aqueous-compatible electrophysiology recording conditions.

11-Oxygenated Androgen Backdoor Pathway Research: Investigating C11-Oxo Steroid Intermediates in Androgen Biosynthesis

The hypothesized role of 3β,20-dihydroxy-5α-pregnan-11-one as a potential intermediate in the 11-oxygenated backdoor pathway to androgens positions this compound as a research tool for studying steroidogenic enzyme substrate specificity and pathway flux. Unlike the non-11-oxygenated GAMSA compound UC1011 (3β,20β-dihydroxy-5α-pregnane) [5], the target compound bears the 11-oxo group that is a prerequisite for participation in 11-oxyandrogen biosynthesis. The endogenous detection of structurally related 21-deoxy corticosterone metabolites (e.g., 3α,20α-dihydroxy-5α-pregnan-11-one) in human urine, where 21-dehydroxylated corticosterone metabolites constituted approximately 40% of total excreted steroids [6], underscores the physiological relevance of this steroid scaffold. This compound can serve as a substrate or inhibitor probe in enzymatic assays involving AKR1C2, AKR1C3, SRD5A, and 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes that interconvert C11-hydroxy and C11-oxo steroids [7].

Analytical Reference Standard for Steroid Metabolomics: LC-MS/MS and GC-MS Method Development and Validation

The defined physicochemical properties of 3β,20-dihydroxy-5α-pregnan-11-one—melting point 213–215°C, optical rotation +40.5°, and TLC homogeneity —establish it as a validated reference standard for developing quantitative analytical methods targeting 11-oxygenated C21 steroids in biological matrices. Its distinct retention characteristics in chromatographic systems, governed by the unique combination of functional groups (3β-OH, 11-oxo, 20β-OH), enable its use as a calibration standard for LC-MS/MS or GC-MS assays that distinguish 5α- from 5β-epimers. This is particularly relevant given the emerging clinical interest in 11-oxygenated androgen panels for prostate cancer and congenital adrenal hyperplasia biomarker studies, where chromatographic separation of epimeric steroid metabolites is analytically challenging and requires authentic reference standards of verified stereochemical purity.

Structure-Activity Relationship (SAR) Studies: Systematic Evaluation of C11, C20, and A/B Ring Junction Modifications on Neurosteroid Pharmacology

3β,20-Dihydroxy-5α-pregnan-11-one fills a unique position in the neurosteroid SAR matrix, as it combines three structural variables—3β-OH, 11-oxo, and 20β-OH—on a 5α-reduced scaffold that are not simultaneously present in more commonly studied analogs. By systematically comparing this compound against alphaxalone (3α-OH, 11,20-dione; EC50 2.2 μM for GABA potentiation [8]), isopregnanolone (3β-OH, no 11-oxo, no 20-OH; IC50 12.25 μM [2]), and UC1011 (3β,20β-diol, no 11-oxo [5]), researchers can deconvolve the individual contributions of each functional group to receptor binding, efficacy, and subtype selectivity. This systematic SAR approach, enabled by the compound's commercial availability as a purified standard, supports medicinal chemistry efforts aimed at developing subtype-selective neurosteroid antagonists for therapeutic applications in mood disorders, epilepsy, and Alzheimer's disease.

Quote Request

Request a Quote for 3β,20-Dihydroxy-5α-pregnan-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.